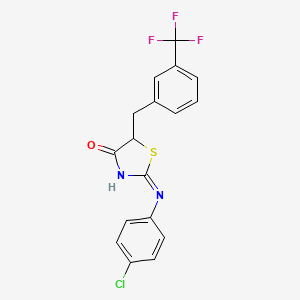
(E)-2-((4-chlorophenyl)imino)-5-(3-(trifluoromethyl)benzyl)thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-((4-chlorophenyl)imino)-5-(3-(trifluoromethyl)benzyl)thiazolidin-4-one is a useful research compound. Its molecular formula is C17H12ClF3N2OS and its molecular weight is 384.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Stereochemistry
- Synthesis and Chiral Separation : A study by Erol and Dogan (2007) discussed the synthesis of axially chiral 2-arylimino-3-aryl-thiazolidine-4-ones, closely related to the compound . They achieved enantioselective separation and determined the racemization barriers, providing insights into the stereochemical aspects of these compounds (Erol & Dogan, 2007).
Spectroscopic Characterization
- Spectroscopic Identification : Azeez and Bahram (2017) described the spectroscopic characterization of new 2-imino-thiazolidin-4-one derivatives. This study offers a methodological approach to identify and characterize similar compounds, including the one (Azeez & Bahram, 2017).
Antibacterial Activity
Antibacterial Applications : Dabholkar and Tripathi (2011) synthesized and tested the antibacterial activity of derivatives of 2-imino-4-thiazolidinone. Their findings contribute to understanding the potential antibacterial applications of similar thiazolidinone compounds (Dabholkar & Tripathi, 2011).
Comparative Antimicrobial Study : Chawla, Singh, and Saraf (2012) conducted a study comparing the antimicrobial activity of 2,5-disubstituted 4-thiazolidinones with different phenyl imino groups. This comparative analysis is significant for understanding how variations in chemical structures, like the introduction of chloro and fluoro groups, affect antimicrobial efficacy (Chawla, Singh, & Saraf, 2012).
Synthesis Techniques
- Microwave-Assisted Synthesis : Mistry and Desai (2006) explored microwave-assisted synthesis methods for nitrogen and sulfur-containing heterocyclic compounds. Their approach may offer a rapid and efficient method for synthesizing compounds similar to (E)-2-((4-chlorophenyl)imino)-5-(3-(trifluoromethyl)benzyl)thiazolidin-4-one (Mistry & Desai, 2006).
Geometrical Isomerism
- Structural Isomerism : Ramsh, Solov’eva, and Ginak (1983) investigated the geometrical isomers of 2-imino-5-arylidene-4-thiazolidinones, highlighting the existence of various isomers depending on the synthesis method. This research is relevant for understanding the structural diversity and isomerism in compounds like the one (Ramsh, Solov’eva, & Ginak, 1983).
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)imino-5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClF3N2OS/c18-12-4-6-13(7-5-12)22-16-23-15(24)14(25-16)9-10-2-1-3-11(8-10)17(19,20)21/h1-8,14H,9H2,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJFLAHLODASKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CC2C(=O)NC(=NC3=CC=C(C=C3)Cl)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClF3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
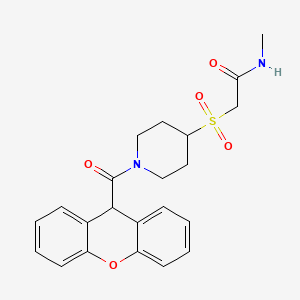
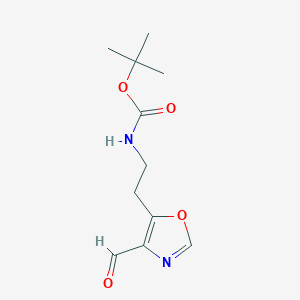
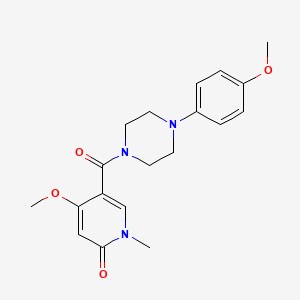
![(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(4-(3-methoxypyrrolidin-1-yl)phenyl)methanone](/img/structure/B2891301.png)
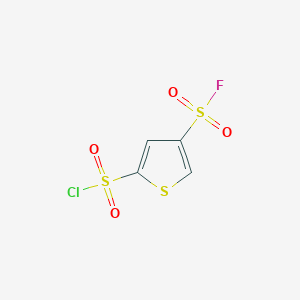
![4-[ethyl(phenyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2891303.png)
![{[(2-Methylphenyl)methyl]carbamoyl}methyl 3,4-dimethylbenzoate](/img/structure/B2891304.png)
![methyl 1-[4-(aminosulfonyl)phenyl]-5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylate](/img/structure/B2891305.png)
![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzohydrazide](/img/structure/B2891306.png)

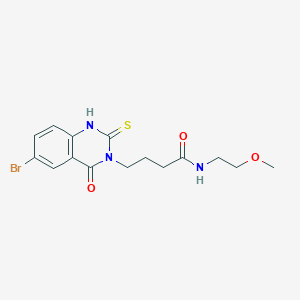
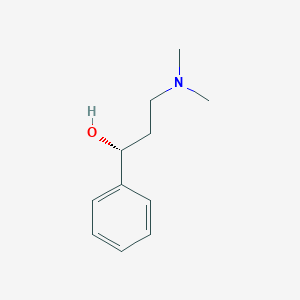
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-methylpiperazine-1-carboxamide](/img/structure/B2891317.png)

